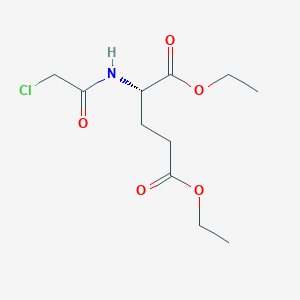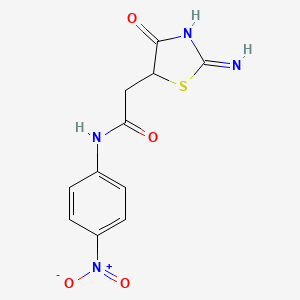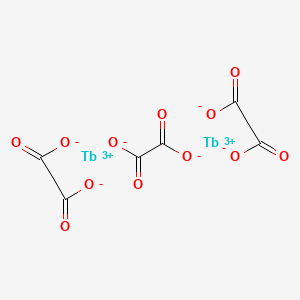![molecular formula C21H23N3O3 B12342537 (2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12342537.png)
(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that includes a chromene core, a diethylamino group, and a methoxyphenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate ketone under acidic conditions. The diethylamino group is introduced through a nucleophilic substitution reaction, while the methoxyphenyl imino group is added via a Schiff base formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, altering their activity. The methoxyphenyl imino group may participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar diethylamino group but differs in its overall structure and functional groups.
Atorvastatin Related Compound E: Shares some structural similarities but is primarily used in different applications.
Uniqueness
(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C21H23N3O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
7-(diethylamino)-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-24(5-2)15-11-10-14-12-16(20(22)25)21(27-19(14)13-15)23-17-8-6-7-9-18(17)26-3/h6-13H,4-5H2,1-3H3,(H2,22,25) |
InChI-Schlüssel |
DYPAQZVXBWUQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12342458.png)

![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)


![Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342497.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342505.png)

![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
![Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B12342511.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12342528.png)
